molecular formula C28H35N12O10PS4 B13444568 (2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate

(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate

Cat. No.: B13444568
M. Wt: 858.9 g/mol
InChI Key: UKDQXYXUXPNEAQ-BRPYCVDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include amino acids, thiadiazoles, and pyridinium salts. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

    Medicine: It may have therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic rings These features give it distinct chemical and biological properties, setting it apart from other similar compounds

Properties

Molecular Formula

C28H35N12O10PS4

Molecular Weight

858.9 g/mol

IUPAC Name

(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate

InChI

InChI=1S/C28H35N12O10PS4/c1-3-50-37-18(20-36-27(55-39-20)38-51(47,48)49)21(41)34-19(22(42)32-14(24(43)44)5-4-8-31-26(29)30)23-35-17(25(45)46)16(12-52-23)54-28-33-15(11-53-28)13-6-9-40(2)10-7-13/h6-7,9-11,14,19,23,35H,3-5,8,12H2,1-2H3,(H10-,29,30,31,32,34,36,38,39,41,42,43,44,45,46,47,48,49)/b37-18-/t14-,19+,23+/m0/s1

InChI Key

UKDQXYXUXPNEAQ-BRPYCVDDSA-N

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.